Cyclooctyne-O-amido-PEG2-PFP ester
Description
Foundational Principles of Bioorthogonal Ligation Reactions
Bioorthogonal ligation reactions are a class of chemical transformations designed to be highly selective and efficient in complex biological environments. nih.gov To be considered bioorthogonal, a reaction must adhere to several strict principles:
Selectivity: The reacting functional groups must be mutually reactive only with each other, ignoring the vast array of other functional groups present in a biological system, such as amines, thiols, and hydroxyls. wikipedia.org
Biological Inertness: The reactive partners and the resulting linkage must not disrupt the normal chemistry of the organism being studied. wikipedia.org
Kinetics: The reaction must proceed at a reasonable rate, even at the low concentrations typical of biological systems, to ensure that labeling occurs before the probe molecule is cleared or metabolized. wikipedia.orgacs.org
Stability: The newly formed covalent bond must be strong and stable under physiological conditions. wikipedia.orgacs.org
Biocompatibility: The functional groups involved should ideally be abiotic, meaning they are not naturally present in biological systems, to avoid any background reactivity. acs.org
Key examples of reactions that fulfill these criteria include the Staudinger ligation, oxime and hydrazone formations, tetrazine ligations, and various forms of azide-alkyne cycloadditions. wikipedia.orgnih.gov These methods have become indispensable in fields ranging from medical imaging and drug delivery to materials science and protein synthesis. nih.gov
Evolution and Significance of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a triazole is a cornerstone of click chemistry. While the copper-catalyzed version (CuAAC) is highly efficient, the inherent toxicity of the copper catalyst limits its application in living organisms. magtech.com.cn This limitation spurred the development of a copper-free alternative: the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). wikipedia.orgmagtech.com.cn
The key innovation of SPAAC was the use of a cyclooctyne (B158145), a cyclic alkyne with significant ring strain. magtech.com.cn This strain energy is released during the cycloaddition reaction, providing the driving force and eliminating the need for a toxic metal catalyst. magtech.com.cn The reaction is highly efficient, selective, and bioorthogonal, making it ideal for labeling biomolecules in living cells and even whole organisms. magtech.com.cnoregonstate.edu
The development of SPAAC has been marked by the creation of increasingly reactive cyclooctyne derivatives. Early versions were somewhat slow, but subsequent designs incorporated features to enhance reaction kinetics, such as:
Fusion to aromatic rings (e.g., dibenzocyclooctynes or DIBO). nih.gov
Addition of electron-withdrawing fluorine atoms (e.g., difluorinated cyclooctyne or DIFO). nih.gov
Oxidation of adjacent functional groups to ketones. nih.govnih.gov
These advancements have made SPAAC a powerful and widely used tool for applications ranging from glycan visualization and protein labeling to the assembly of complex biomaterials. nih.gov
Position and Contribution of Cyclooctyne-O-amido-PEG2-PFP Ester as a Key Bioorthogonal Reagent
This compound is a heterobifunctional linker designed to capitalize on the strengths of SPAAC for bioconjugation. Its structure can be dissected into three critical components, each with a specific function:
Cyclooctyne Moiety: This is the "bioorthogonal warhead" of the molecule. The strained eight-membered ring containing an alkyne is poised to react rapidly and specifically with an azide-modified biomolecule via the SPAAC reaction. magtech.com.cn This forms a stable triazole linkage without the need for a catalyst. nih.gov
Pentafluorophenyl (PFP) Ester: This is the amine-reactive functional group. PFP esters are highly activated esters that react efficiently with primary and secondary amines (like those on the amino acid lysine) to form stable amide bonds. wikipedia.orgprecisepeg.com They are particularly valued in bioconjugation because they are less susceptible to spontaneous hydrolysis in aqueous buffers compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions. wikipedia.orgprecisepeg.combroadpharm.com
PEG2 Linker: This is a short, discrete polyethylene (B3416737) glycol (PEG) spacer consisting of two ethylene (B1197577) glycol units. PEG linkers are incorporated into bioconjugation reagents to enhance water solubility, reduce aggregation, and provide spatial separation between the two conjugated molecules. axispharm.combroadpharm.combiochempeg.com This spacing can be critical for ensuring that both ends of the linker can react efficiently and that the function of the labeled biomolecule is not sterically hindered.
Together, these components make this compound a versatile tool for a two-step bioconjugation strategy. First, the PFP ester is used to attach the molecule to a protein or another amine-containing molecule of interest. The resulting cyclooctyne-tagged molecule can then be introduced into a biological system to react with a second molecule that has been metabolically or synthetically labeled with an azide. This reagent is particularly useful in the construction of complex bioconjugates like antibody-drug conjugates (ADCs). biochempeg.comfujifilm.com
Table 1: Properties of Key Chemical Moieties
This table is interactive. You can sort and filter the data.
| Moiety | Chemical Class | Primary Function in Bioconjugation | Key Advantage |
| Cyclooctyne | Strained Alkyne | Bioorthogonal reaction partner for azides (SPAAC) | Enables copper-free "click" chemistry in living systems. magtech.com.cn |
| PFP Ester | Active Ester | Forms stable amide bonds with primary/secondary amines. wikipedia.org | Higher stability against hydrolysis compared to NHS esters. precisepeg.combroadpharm.com |
| PEG Linker | Polyether | Improves solubility, reduces immunogenicity, provides spacing. axispharm.combroadpharm.com | Enhances the physicochemical properties of the final conjugate. axispharm.com |
| Azide | 1,3-Dipole | Bioorthogonal reaction partner for alkynes. | Small, stable, and not naturally present in most biological systems. nih.gov |
Table 2: Research Findings on Related Cyclooctyne Reagents
This table is interactive. You can sort and filter the data.
| Reagent Type | Modification | Impact on SPAAC Reaction | Reference Finding |
| DIFO | Propargylic Fluorination | Dramatically increases reaction rate. | Electron-withdrawing fluorine groups accelerate the cycloaddition. nih.gov |
| DIBO-ketone | Oxidation of Alcohol to Ketone | Increases reaction rate ~3-fold compared to parent alcohol. | The oxidation induces a conformational change that enhances reactivity. nih.govnih.gov |
| BARAC | Biarylazacyclooctynone Structure | Exceptional reaction kinetics at low concentrations. | Allows for live-cell imaging with high signal-to-background, no washing needed. magtech.com.cn |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H26F5NO6 |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H26F5NO6/c24-18-19(25)21(27)23(22(28)20(18)26)35-17(31)8-10-32-12-13-33-11-9-29-16(30)14-34-15-6-4-2-1-3-5-7-15/h15H,1-4,6,8-14H2,(H,29,30) |
InChI Key |
NXWUCOZPGDXYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Synthetic Strategies and Precursor Chemistry of Cyclooctyne O Amido Peg2 Pfp Ester
Chemical Synthesis Pathways for the Cyclooctyne (B158145) Moiety
The cyclooctyne moiety is the cornerstone of this reagent, providing the reactive handle for strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. biochempeg.com The inherent ring strain of the eight-membered ring containing a triple bond allows it to react selectively with azides without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. biochempeg.comjenkemusa.com
Historically, the synthesis of cyclooctyne was first achieved through the oxidative decomposition of 1,2-cyclooctanedione (B8753512) dihydrazone. biochempeg.com A more classical and widely adopted method begins with a cyclooctene (B146475) precursor. This pathway involves two main steps:
Bromination: The double bond of the cyclooctene is brominated to yield a dibromo-cyclooctane.
Double Dehydrohalogenation: The resulting dibromoalkane is treated with a strong base to eliminate two molecules of hydrogen bromide, thereby forming the triple bond within the eight-membered ring. biochempeg.com
In the pursuit of cyclooctynes with enhanced reactivity and stability, a variety of derivatives have been developed. These include dibenzocyclooctynes (DBCO) and bicyclo[6.1.0]nonyne (BCN), which exhibit favorable reaction kinetics. biochempeg.com Modern synthetic strategies often employ vinyl triflate elimination from a cyclooctanone (B32682) precursor. This method offers flexibility for creating functionalized cyclooctynes, which are essential for linking to other molecular components like PEG spacers. For the synthesis of the target molecule, a cyclooctyne derivative bearing a functional handle, such as a carboxylic acid or an amine, is required for subsequent coupling reactions.
Modular Incorporation of Polyethylene (B3416737) Glycol (PEG) Linkers
Polyethylene glycol (PEG) linkers are incorporated into bioconjugates to enhance their physicochemical properties. interchim.frchemsrc.com The inclusion of a discrete PEG2 linker (containing two ethylene (B1197577) glycol units) in Cyclooctyne-O-amido-PEG2-PFP ester serves several critical functions:
Increased Hydrophilicity: The PEG chain improves the water solubility of the entire molecule, which is often crucial when working with hydrophobic cyclooctyne moieties and preparing aqueous solutions for bioconjugation. jenkemusa.com
Enhanced Biocompatibility: PEGylation is a well-established method to reduce the immunogenicity and non-specific binding of molecules in biological systems. interchim.frchemsrc.com
Flexible Spacer: The PEG chain acts as a flexible spacer arm, mitigating steric hindrance between the cyclooctyne and the molecule to which it is being conjugated. creativepegworks.com
The "modular" aspect of PEG linker incorporation is a key advantage. nih.gov These linkers are typically synthesized as heterobifunctional molecules, meaning they possess two different reactive groups at either end. For the assembly of this compound, a common precursor would be an amino-PEG-carboxylic acid (e.g., H₂N-(CH₂CH₂O)₂-CH₂COOH). This allows for the directional and sequential attachment of the cyclooctyne moiety to one end and the PFP ester to the other. The amide bond suggested by the "amido" in the target molecule's name is typically formed by a standard peptide coupling reaction between a carboxylic acid on one module (e.g., a cyclooctyne-acid) and an amine on the PEG linker, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). fluoroprobe.comaxispharm.com
Derivatization and Activation through Pentafluorophenyl (PFP) Ester Formation
The final step in the synthesis of the reagent is the activation of the terminal carboxylic acid of the cyclooctyne-PEG conjugate by converting it into a pentafluorophenyl (PFP) ester. broadpharm.com This transforms the molecule into a ready-to-use labeling reagent for bioconjugation. PFP esters are highly reactive "active esters" that readily undergo nucleophilic acyl substitution with primary and secondary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. researchgate.netrsc.org
The formation of the PFP ester is typically achieved by reacting the precursor carboxylic acid (Cyclooctyne-O-amido-PEG2-COOH) with pentafluorophenol (B44920) in the presence of a carbodiimide (B86325) coupling agent like DCC. The PFP group is an excellent leaving group due to the high electronegativity of the five fluorine atoms, which stabilizes the resulting phenolate (B1203915) anion. This high reactivity allows the conjugation reaction to proceed efficiently under mild conditions (pH 7-9). creativepegworks.comrsc.org
Comparative Analysis of Activated Ester Functionalizations (e.g., N-Hydroxysuccinimide Esters)
In the field of bioconjugation, various activated esters are used to modify amine-containing biomolecules. The most common alternative to PFP esters is N-Hydroxysuccinimide (NHS) esters. While both are effective, they possess distinct properties that make them suitable for different applications.
| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Hydrolytic Stability | Less susceptible to spontaneous hydrolysis in aqueous media. researchgate.netrsc.org | More prone to hydrolysis, especially at higher pH values (e.g., pH 8). researchgate.net |
| Reaction Efficiency | Often results in higher reaction efficiency due to lower rate of hydrolysis. researchgate.netrsc.org | Efficiency can be compromised by competing hydrolysis reaction. |
| Optimal pH | Typically reacts efficiently at a slightly higher pH range (7.2-8.5). | Optimal pH is generally between 7 and 8. |
| Byproduct | Pentafluorophenol (PFP-OH). axispharm.com | N-Hydroxysuccinimide (NHS). |
| Hydrophobicity | The PFP group is more hydrophobic than the NHS group. researchgate.net | The NHS group is more hydrophilic. |
Mechanistic Investigations of Cyclooctyne O Amido Peg2 Pfp Ester Reactivity
Detailed Reaction Mechanisms of Strain-Promoted Cycloaddition with Azides
The cyclooctyne (B158145) moiety of the molecule participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. researchgate.netjcmarot.com This reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. jcmarot.com The driving force for this reaction is the significant ring strain of the eight-membered cyclooctyne ring. jcmarot.comresearchgate.net
The mechanism of SPAAC is a concerted [3+2] cycloaddition. researchgate.net In this process, the 1,3-dipole of the azide (B81097) molecule reacts with the strained alkyne of the cyclooctyne in a single transition state. This concerted pathway leads to the formation of a stable, five-membered triazole ring. jcmarot.com The high reactivity of cyclooctynes in SPAAC is attributed to the low activation energy required to distort the alkyne from its ground-state geometry to the bent transition-state geometry. nih.gov The release of the high ring strain enthalpy, which can be over 188 kJ/mol, provides a strong thermodynamic driving force for the reaction. jcmarot.com
The structure of the cyclooctyne itself can be modified to enhance reaction rates. For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne can significantly increase the rate of cycloaddition. nih.gov
Nucleophilic Acyl Substitution Reactions of the Pentafluorophenyl Ester
The second reactive handle on the molecule is the pentafluorophenyl (PFP) ester. PFP esters are highly reactive acylating agents that readily undergo nucleophilic acyl substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable amide bonds. broadpharm.comprecisepeg.comtocris.com
The mechanism of this reaction follows the classic addition-elimination pathway. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the PFP ester. youtube.com This leads to the formation of a transient tetrahedral intermediate. youtube.com The key to the high reactivity of PFP esters lies in the excellent leaving group ability of the pentafluorophenoxide ion. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring stabilizes the resulting negative charge on the phenoxide, making it a very weak base and therefore an excellent leaving group. rsc.org The tetrahedral intermediate subsequently collapses, reforming the carbonyl double bond and expelling the pentafluorophenoxide leaving group to yield the final amide product. masterorganicchemistry.com
PFP esters are known to be more resistant to hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, which contributes to more efficient conjugation reactions, particularly in aqueous environments. broadpharm.combroadpharm.com However, they are still moisture-sensitive and can hydrolyze, especially at higher pH values. broadpharm.comwindows.net
Kinetic Profiling and Reaction Efficiency in Aqueous and Biological Media
The efficiency of Cyclooctyne-O-amido-PEG2-PFP ester in conjugation reactions is highly dependent on the reaction conditions, including the solvent, pH, and the nature of the reactants.
PFP Ester Reaction Efficiency: The reaction of the PFP ester with amines is generally efficient, particularly in organic solvents like DMF or DMSO. broadpharm.combroadpharm.com In aqueous media, the reaction is typically performed at a pH range of 7 to 9. broadpharm.comwindows.net A slightly basic pH (7.2-8.5) is optimal as it deprotonates the primary amine, increasing its nucleophilicity, while minimizing the competing hydrolysis of the PFP ester. precisepeg.comtocris.com The rate of hydrolysis increases with pH. windows.net To achieve high yields, an excess of the PFP ester reagent is often used. windows.net The PEG linker in the molecule helps to improve its solubility in aqueous buffers, which is crucial for reactions with biomolecules like proteins. windows.net
Interactive Data Table: Factors Affecting Reaction Efficiency
| Reaction Type | Key Factor | Optimal Condition/Observation |
| SPAAC | Reactant Structure | Electron-withdrawing groups on the cyclooctyne increase reaction rate. nih.gov |
| Solvent | Aqueous media compatibility is enhanced by the PEG linker. medchemexpress.com | |
| Catalysis | Micellar catalysis can accelerate reactions with hydrophobic azides. nih.gov | |
| PFP Ester Acylation | pH | Optimal range is 7.2-8.5 for amine conjugation. precisepeg.comtocris.com |
| Solvent | Often initiated in DMSO or DMF before addition to aqueous buffer. broadpharm.combroadpharm.com | |
| Reactant Ratio | Molar excess of PFP ester is often used to drive the reaction to completion. windows.net | |
| Hydrolysis | PFP esters are more stable to hydrolysis than NHS esters, but hydrolysis is still a competing reaction, especially at high pH. broadpharm.combroadpharm.comwindows.net |
Chemo- and Bioselectivity in Complex Reaction Environments
A significant advantage of this compound is its chemoselectivity, which allows for the specific labeling of different functional groups in a complex mixture.
The SPAAC reaction is highly bioorthogonal, meaning that the cyclooctyne and azide groups are essentially inert to the vast majority of biological functional groups, such as amines, thiols, and carboxylic acids. jcmarot.com This ensures that the cycloaddition reaction proceeds with high specificity, targeting only the azide-modified molecule of interest within a complex biological milieu. jcmarot.com
The PFP ester, on the other hand, is chemoselective for primary and secondary amines. broadpharm.comprecisepeg.com While it can react with other nucleophiles, the reaction with amines is generally the most favorable under typical bioconjugation conditions (pH 7-9). windows.net It is important to avoid buffers containing primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the PFP ester. broadpharm.com
The differential reactivity of the two functional groups allows for a two-step conjugation strategy. For example, a protein can first be reacted with the PFP ester to form a stable amide bond. After removing the excess reagent, the now cyclooctyne-functionalized protein can be specifically reacted with an azide-containing molecule via SPAAC. windows.net This high degree of chemo- and bioselectivity makes this compound a powerful tool for creating well-defined bioconjugates and materials.
Applications of Cyclooctyne O Amido Peg2 Pfp Ester in Bioconjugation and Chemical Biology
Precision Bioconjugation Methodologies for Macromolecules
The design of Cyclooctyne-O-amido-PEG2-PFP ester allows for a two-step conjugation process. The PFP ester is an amine-reactive functional group, while the cyclooctyne (B158145) moiety is ready for click chemistry, specifically copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comcaltagmedsystems.co.uk This dual reactivity is instrumental in the precise construction of complex biomolecular conjugates.
The PFP ester end of the molecule readily reacts with primary and secondary amine groups found in proteins and peptides, such as the side chain of lysine (B10760008) residues or the N-terminus, to form a stable amide bond. broadpharm.comprecisepeg.com PFP esters are noted for being more stable in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reliable conjugation reactions. broadpharm.comprecisepeg.com This initial step attaches the cyclooctyne-PEG portion of the linker to the protein or peptide.
The now-installed cyclooctyne group can then be used for a highly specific and bioorthogonal reaction with an azide-containing molecule. caltagmedsystems.co.uk This copper-free click chemistry approach is particularly advantageous as it avoids the use of cytotoxic copper catalysts, making it suitable for applications in living systems. biochempeg.com This methodology is frequently employed in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug (modified with an azide) is precisely attached to an antibody (modified with the cyclooctyne linker). medchemexpress.comdcchemicals.com The PEG2 spacer enhances the solubility and bioavailability of the resulting conjugate.
Interactive Table: Key Features for Protein and Peptide Modification
| Feature | Description | Reference |
| PFP Ester Reactivity | Reacts with primary and secondary amines on proteins/peptides to form stable amide bonds. | broadpharm.comprecisepeg.com |
| PFP Ester Stability | More resistant to hydrolysis in aqueous solutions compared to NHS esters, leading to higher reaction efficiency. | broadpharm.comprecisepeg.com |
| Cyclooctyne Moiety | Enables copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation. | caltagmedsystems.co.ukbiochempeg.com |
| PEG2 Spacer | A short, hydrophilic polyethylene (B3416737) glycol spacer that can improve the solubility of the final conjugate. | medchemexpress.com |
The functionalization of oligonucleotides and nucleic acid constructs often involves the introduction of amine groups at specific positions. nih.gov These amine-modified oligonucleotides can then be reacted with the PFP ester of this compound. precisepeg.combroadpharm.com This process covalently attaches the cyclooctyne linker to the nucleic acid structure.
Once the oligonucleotide is "clicked" with the cyclooctyne, it can be further conjugated to other molecules of interest that have been functionalized with an azide (B81097) group. This allows for the creation of sophisticated nucleic acid-based tools for diagnostics and research. For example, an azide-bearing fluorescent dye or a protein could be attached to the oligonucleotide for visualization or to study nucleic acid-protein interactions.
Small molecules and metabolites that possess a primary or secondary amine group can be directly conjugated to the PFP ester of this compound. caltagmedsystems.co.uksmolecule.com This reaction creates a stable amide linkage, effectively tagging the small molecule with a cyclooctyne handle. This "tagged" small molecule can then be used in a variety of applications, including the creation of bi-functional molecules or for attachment to larger scaffolds.
This strategy is particularly useful in the development of ADCs, where the small molecule is a potent cytotoxic agent. medchemexpress.com By linking it to the cyclooctyne, it is primed for attachment to an azide-modified antibody.
Design and Synthesis of Advanced Chemical Probes
The unique properties of this compound make it a valuable building block for the synthesis of advanced chemical probes for studying biological systems. smolecule.com
Affinity-based probes are designed to bind to a specific biological target, allowing for its identification and characterization. nih.gov this compound can be used to construct such probes. For instance, a small molecule with known affinity for a particular protein can be attached to the PFP ester. The resulting cyclooctyne-tagged molecule can then be introduced into a complex biological sample.
After binding to its target protein, an azide-containing reporter tag (such as biotin) can be "clicked" onto the cyclooctyne. This allows for the subsequent isolation and identification of the target protein through techniques like streptavidin affinity purification and mass spectrometry. nih.gov
The creation of fluorescent or radiolabeled tracers is essential for imaging and tracking molecules in biological systems. This compound facilitates the synthesis of these tracers. A fluorescent dye or a chelating agent for a radionuclide, if it contains an amine group, can be conjugated to the PFP ester. smolecule.com Alternatively, an azide-modified fluorescent dye or radiolabel can be clicked onto a molecule that has been previously tagged with the cyclooctyne linker.
This modular approach allows for the flexible design of a wide range of imaging agents. The bioorthogonal nature of the copper-free click reaction ensures that the labeling can be performed with high specificity, even in complex biological environments. biochempeg.com
Interactive Table: Research Findings on this compound Applications
| Application Area | Key Finding | Reference |
| Antibody-Drug Conjugates (ADCs) | The PFP ester allows for efficient conjugation to antibodies, while the cyclooctyne enables the attachment of azide-modified cytotoxic drugs via copper-free click chemistry. | medchemexpress.comdcchemicals.com |
| Protein Modification | PFP esters provide a more stable alternative to NHS esters for labeling proteins in aqueous buffers, leading to improved conjugation efficiency. | broadpharm.comprecisepeg.com |
| Oligonucleotide Functionalization | Amine-modified oligonucleotides can be readily functionalized with the cyclooctyne linker for subsequent bioorthogonal reactions. | precisepeg.comnih.gov |
| Chemical Probe Synthesis | The dual reactivity of the linker is ideal for a modular approach to building affinity-based and imaging probes. | smolecule.comnih.gov |
Integration of Cyclooctyne O Amido Peg2 Pfp Ester in Antibody Drug Conjugate Adc Development
Rationale and Design Considerations for Non-Cleavable Linkers in ADCs
The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, driven by the biological context of the target and the desired mechanism of action. rsc.org Non-cleavable linkers, such as those based on the Cyclooctyne-O-amido-PEG2-PFP ester backbone, are characterized by their high stability in the systemic circulation. nih.govresearchgate.net Unlike cleavable linkers that are designed to release the payload in response to specific environmental triggers like low pH or high enzyme concentrations, non-cleavable linkers lack a designated weak point for cleavage. researchgate.netnih.gov
The release of the cytotoxic drug from an ADC with a non-cleavable linker is entirely dependent on the complete proteolytic degradation of the antibody component within the lysosome of the target cancer cell. rsc.orgnih.govrsc.org This process yields an active metabolite that includes the payload, the linker, and the single amino acid residue (typically lysine) to which the linker was attached. rsc.orgrsc.org
The primary rationale for employing non-cleavable linkers is to enhance the ADC's stability and minimize premature drug release in circulation, thereby reducing the potential for off-target toxicity. rsc.orgresearchgate.net This enhanced stability can lead to an improved therapeutic index. researchgate.net However, a critical design consideration is that the resulting amino acid-linker-payload complex must retain potent cytotoxic activity. rsc.orgrsc.org Furthermore, because the active metabolite is typically charged and less membrane-permeable, ADCs with non-cleavable linkers generally lack a "bystander effect," meaning they cannot diffuse out of the target cell to kill neighboring antigen-negative cancer cells. rsc.org This makes them most suitable for treating tumors with homogeneous antigen expression. rsc.org
Methodologies for Conjugation to Antibody Scaffolds
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups enabling the sequential or directed conjugation of the antibody and the payload.
The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily forms stable amide bonds with primary amine groups, such as those on the side chain of lysine (B10760008) residues on the antibody surface. broadpharm.com PFP esters are noted for their high stability and lower susceptibility to hydrolysis compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters. broadpharm.com While direct conjugation to lysine residues is a well-established method, it typically results in a heterogeneous mixture of ADCs with a variable drug-to-antibody ratio (DAR) and different conjugation sites, which can complicate optimization and manufacturing. nih.gov
The cyclooctyne (B158145) moiety is a key component for modern, site-specific conjugation strategies via "click chemistry." Specifically, it participates in copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnih.gov This bioorthogonal reaction is highly specific and efficient, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. nih.gov To utilize this chemistry for homogeneous ADC production, an azide (B81097) group is first introduced into a specific site on the antibody. This is often achieved through genetic engineering to incorporate a non-natural amino acid containing an azide group. nih.govnih.gov The cyclooctyne-functionalized linker-payload construct is then reacted with the azide-modified antibody, yielding a site-specific ADC with a precisely controlled DAR. nih.gov This approach is a cornerstone of producing next-generation, well-defined ADCs.
Influence of Polyethylene (B3416737) Glycol (PEG) Spacer Length on Conjugate Attributes
The inclusion of a polyethylene glycol (PEG) spacer within the linker architecture is a critical strategy for modulating the physicochemical and pharmacokinetic properties of an ADC. rsc.org The "PEG2" designation in this compound signifies a short spacer composed of two ethylene (B1197577) glycol units.
PEG spacers serve several important functions:
Enhanced Pharmacokinetics: By creating a hydrophilic cloud around the payload, PEG can increase the ADC's hydrodynamic size and shield it from clearance mechanisms. sigmaaldrich.comresearchgate.net This can lead to a longer circulation half-life, reduced systemic clearance, and improved drug exposure at the tumor site. sigmaaldrich.com
The length of the PEG chain is a parameter that requires careful optimization. While even short PEG spacers like PEG2 can effectively mitigate aggregation and improve conjugation efficiency, longer PEG chains may be required to achieve optimal pharmacokinetic profiles and in vivo efficacy, particularly for ADCs with a high DAR. rsc.orgsigmaaldrich.com Research has shown a clear relationship between increasing PEG length and improved ADC performance, although an excessively long linker can sometimes reduce potency. sigmaaldrich.comresearchgate.net The ideal PEG length is ultimately dependent on the specific antibody, payload, and DAR. rsc.org
Table 1: Effect of PEG Spacer Length on DAR8 ADC Properties
| PEG Length (n units) | Plasma Clearance | Tumor Growth Control | Tolerability (% Weight Change) |
|---|---|---|---|
| 0 | High | Rapid tumor breakthrough | Significant weight loss |
| 2 | High | - | Significant weight loss |
| 4 | Moderate | - | Moderate weight loss |
| 8 | Low / Stabilized | Efficacy rescued | Relatively stable |
| 12 | Low / Stabilized | Efficacy rescued | Relatively stable |
| 24 | Low / Stabilized | Efficacy rescued | Relatively stable |
This table is a qualitative summary based on findings reported for a DAR8 ADC, demonstrating the general trend that increasing PEG length can improve pharmacokinetic and efficacy profiles. sigmaaldrich.com
Comparative Analysis of Linker Chemistries in Homogeneous ADC Production
The production of homogeneous ADCs, which have a uniform DAR and defined payload attachment sites, is a major goal in the field as it leads to improved pharmacological properties and a wider therapeutic window. mdpi.com The chemistry used to link the payload to the antibody is central to achieving this homogeneity.
Stochastic conjugation methods, such as reacting the PFP ester of the linker with surface lysines, inevitably produce a heterogeneous mixture of species. nih.gov In contrast, site-specific conjugation technologies provide precise control over payload placement and stoichiometry. The cyclooctyne group in this compound is expressly designed for one such advanced, site-specific method.
A comparative analysis highlights the advantages of this approach:
Thiol-Maleimide Chemistry: This widely used method involves engineering cysteine residues into the antibody (e.g., THIOMAB™ technology) which then react with a maleimide-functionalized linker. nih.gov While effective for site-specific conjugation, a significant drawback is the potential instability of the resulting thiosuccinimidyl linkage, which can undergo a retro-Michael reaction in plasma, leading to premature drug release. nih.gov
Hydrazone/Disulfide Linkers: These are examples of cleavable linkers that were used in early-generation ADCs. They often suffered from poor plasma stability, leading to significant off-target toxicity. nih.govresearchgate.net
Enzymatic Conjugation: Enzymes like microbial transglutaminase can be used to attach payloads to specific glutamine residues on the antibody, enabling the production of homogeneous ADCs. mdpi.com This method requires enzymatic modification of the antibody.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "click chemistry" reaction, which utilizes a cyclooctyne moiety, offers superior stability compared to maleimide-based conjugation. nih.govnih.gov The resulting triazole ring is chemically robust, preventing drug loss in circulation. The reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring high specificity. nih.gov This chemistry is a leading strategy for creating the stable, homogeneous ADCs that define the next generation of these therapeutics. nih.gov
Table 2: Comparison of Linker Chemistries for ADC Production
| Linker Chemistry | Conjugation Site(s) | Homogeneity | Linkage Stability | Key Feature/Drawback |
|---|---|---|---|---|
| Lysine Amide Coupling (e.g., PFP/NHS Ester) | Surface Lysines | Heterogeneous | High | Simple but produces complex mixtures. nih.gov |
| Cysteine-Maleimide | Engineered or Native Cysteines | Homogeneous (if site-specific) | Moderate | Risk of deconjugation via retro-Michael reaction. nih.gov |
| Hydrazone | Oxidized Glycans | Heterogeneous | Low (pH-sensitive) | Prone to instability at physiological pH. nih.govnih.gov |
| Cyclooctyne-Azide (SPAAC) | Engineered Azide Amino Acid | Homogeneous | High | Highly stable, bioorthogonal, copper-free. nih.govnih.gov |
Emerging Research Directions and Prospects for Cyclooctyne O Amido Peg2 Pfp Ester
Development of Multi-Functional Chemical Tools and Bioconjugates
The modular nature of Cyclooctyne-O-amido-PEG2-PFP ester makes it an ideal scaffold for the development of multi-functional chemical tools. Beyond its application in creating ADCs, the strained cyclooctyne (B158145) platform can be leveraged to assemble probes with multiple imaging modalities or therapeutic agents. nih.govnih.gov
One emerging area is the construction of multimodal imaging probes that combine, for example, positron emission tomography (PET) and near-infrared fluorescence (NIRF) imaging. nih.govnih.govsnmjournals.org Such probes allow for both whole-body imaging to locate tumors and high-resolution optical imaging for surgical guidance. snmjournals.org The cyclooctyne moiety can serve as a central hub to which different functional units, such as a targeting ligand, a radioisotope chelator, and a fluorescent dye, can be attached. nih.govnih.gov The PFP ester end of the linker provides a convenient handle for conjugation to a targeting moiety like an antibody or peptide.
Furthermore, the concept of multi-functionality can be extended to therapeutic applications. For instance, a single bioconjugate could be designed to carry both a cytotoxic drug and an imaging agent, enabling simultaneous therapy and monitoring of treatment response (theranostics). The versatility of the cyclooctyne-PEG-PFP ester structure allows for the incorporation of a wide range of functional molecules, paving the way for the creation of highly sophisticated and tailored bioconjugates for a variety of biomedical applications.
Interdisciplinary Applications in Drug Delivery and Materials Science
The unique properties of this compound and similar linkers are driving innovation not only in drug delivery but also in the field of materials science. The bioorthogonal nature of the SPAAC reaction makes it an invaluable tool for creating advanced biomaterials with precisely controlled properties. nih.gov
In drug delivery, the primary application is in the construction of ADCs for targeted cancer therapy. biochempeg.com The ability to link a potent cytotoxic payload to a tumor-targeting antibody with high stability and specificity is a major advancement in oncology. sinopeg.com The non-cleavable nature of the linker in this compound contributes to the development of safer and more effective ADCs. medchemexpress.comnih.gov
In materials science, cyclooctyne-PEG linkers are being used to create novel hydrogels for tissue engineering and regenerative medicine. nih.govfrontiersin.org By functionalizing polymers with azide (B81097) and cyclooctyne groups, researchers can form stable, biocompatible hydrogels in situ under mild, cell-friendly conditions. nih.govnih.gov These hydrogels can encapsulate cells and therapeutic agents, providing a scaffold for tissue regeneration or a platform for controlled drug release. nih.govfrontiersin.org The PEG component enhances the hydrophilicity and biocompatibility of the resulting hydrogel. nih.gov
Furthermore, the reactivity of the cyclooctyne and PFP ester groups can be utilized for the functionalization of surfaces. This has applications in the development of biosensors, diagnostic arrays, and biocompatible coatings for medical devices. The ability to precisely attach biomolecules to a surface through stable covalent bonds is critical for the performance of these technologies. The interdisciplinary nature of this chemical tool underscores its broad potential to impact various scientific and medical fields.
Q & A
Q. What are the primary applications of Cyclooctyne-O-amido-PEG2-PFP ester in bioorthogonal chemistry?
this compound is widely used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for site-specific conjugation of biomolecules (e.g., antibodies, peptides). Its PEG spacer enhances solubility, while the PFP ester enables efficient amine coupling under mild conditions. Applications include antibody-drug conjugates (ADCs) and targeted drug delivery systems, where precise labeling and minimal off-target reactivity are critical .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Analyze the cyclooctyne protons (δ ~2.5–3.5 ppm) and PEG chain signals (δ ~3.6 ppm) to confirm structural integrity.
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight, particularly for the PFP ester moiety (CFO) fragmentation patterns.
- HPLC: Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .
Q. What are the solubility properties of this compound, and how can solvents be optimized for biological assays?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the PEG spacer. For biological applications, dissolve in anhydrous DMSO (10–50 mM stock) and dilute into aqueous buffers (PBS, pH 7.4). Avoid prolonged exposure to water to prevent hydrolysis of the PFP ester .
Q. What storage and handling protocols ensure stability?
Store lyophilized or in solution at –20°C under inert gas (argon/nitrogen). Protect from light and moisture to prevent degradation of the cyclooctyne ring and PFP ester. Use freshly prepared solutions for conjugation experiments .
Advanced Research Questions
Q. How can reaction conditions be optimized for conjugating this compound to amine-containing biomolecules?
- Taguchi Experimental Design: Systematically vary parameters like pH (6.5–8.5), temperature (4–25°C), and molar ratio (1:1 to 1:5 compound-to-biomolecule) to maximize conjugation efficiency. Use ANOVA to identify the most influential factors (e.g., pH contributes >70% variance in yield) .
- Kinetic Monitoring: Track reaction progress via HPLC or fluorescence quenching assays to determine optimal incubation time (typically 2–4 hours) .
Q. How should researchers address discrepancies between theoretical and experimental conjugation yields?
- Potential Causes: Steric hindrance from bulky biomolecules, partial hydrolysis of the PFP ester, or competing reactions (e.g., thiol-mediated side reactions).
- Methodology:
- Pre-purify the biomolecule to remove amines (e.g., dialysis).
- Quantify residual hydrolyzed PFP ester via LC-MS.
- Use SDS-PAGE or MALDI-TOF to confirm conjugate formation and calculate labeling efficiency .
Q. What experimental strategies evaluate the impact of PEG chain length on reaction kinetics and in vivo stability?
- Comparative Studies: Synthesize analogs with varying PEG lengths (PEG1, PEG4) and compare second-order rate constants (k) in SPAAC reactions using stopped-flow spectroscopy.
- In Vivo Stability: Administer PEG-varied conjugates in murine models and quantify plasma half-life via LC-MS/MS. Longer PEG chains (e.g., PEG4) typically reduce renal clearance but may increase immunogenicity .
Q. How can researchers design experiments to resolve stability issues in aqueous formulations?
- Forced Degradation Studies: Expose the compound to accelerated conditions (40°C, 75% humidity) and monitor degradation products via HPLC-MS.
- Stabilization Strategies: Add cryoprotectants (trehalose) for lyophilization or use non-aqueous carriers (lipid nanoparticles) for in vivo delivery .
Methodological Frameworks for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
